

I-BRD9: A Selective Probe for the SWI/SNF Chromatin Remodeling Complex

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Compound of Interest

Compound Name: I-BRD9

Cat. No.: B1674236

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

I-BRD9 is a potent and selective chemical probe for the bromodomain of BRD9, a key subunit of the non-canonical SWI/SNF (also known as ncBAF or GBAF) chromatin remodeling complex.[1][2][3] This complex plays a crucial role in regulating gene expression by altering chromatin structure, making it accessible to transcription factors.[4][5] The dysregulation of SWI/SNF complex function has been implicated in various diseases, including cancer, making its components attractive therapeutic targets.[6][7] **I-BRD9** serves as a valuable tool for elucidating the biological functions of BRD9 and for the development of novel therapeutics targeting the SWI/SNF complex.[1][8]

This technical guide provides a comprehensive overview of **I-BRD9**, its interaction with the SWI/SNF complex, and its effects on cellular processes. It includes detailed quantitative data, experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers in their exploration of this important epigenetic modulator.

Data Presentation

I-BRD9 Binding Affinity and Selectivity

I-BRD9 exhibits high affinity for the BRD9 bromodomain and exceptional selectivity over other bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal

domain) family.[1][8] This selectivity is crucial for attributing observed cellular phenotypes specifically to the inhibition of BRD9.

Assay Type	Target	Parameter	Value	Reference(s)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	BRD9	pIC50	7.3	[8]
BRD4 BD1	pIC50	5.3	[8]	
BROMOscan™	BRD9	pKd	8.7	[1]
BRD7	pKd	6.4	[1]	
BET Family	Selectivity	>700-fold	[1][8]	
BRD7	Selectivity	200-fold	[1][8]	
NanoBRET™	BRD9 (cellular)	pIC50	6.8	[9]
Chemoproteomic s (HUT-78 cell lysate)	Endogenous BRD9 vs. BRD3	Selectivity	>625-fold	[1][9]

Cellular Activity of I-BRD9

I-BRD9 demonstrates potent activity in cellular assays, effectively engaging with endogenous BRD9 and modulating gene expression.

Cell Line	Assay	Effect	Concentration	Reference(s)
Kasumi-1	Gene Expression (RNA-seq)	Downregulation of oncology and immune response pathway genes	10 μ M	[1][8]
LNCaP	Cell Viability	Dose-dependent reduction	IC50 ~ 3 μ M	[10]
LNCaP	Gene Expression (RNA-seq)	4461 differentially expressed genes	3 μ M	[10]
Acute Myeloid Leukemia (AML) cells	Growth Inhibition	Significant reduction in cell growth	Not specified	[11]

Experimental Protocols

NanoBRET™ Target Engagement Assay for BRD9

This protocol outlines the steps to measure the engagement of **I-BRD9** with BRD9 in live cells using the NanoBRET™ technology.

Materials:

- HEK293 cells
- BRD9-NanoLuc® fusion vector
- Histone H3.3-HaloTag® fusion vector
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Nano-Glo® Substrate

- HaloTag® NanoBRET™ 618 Ligand

- **I-BRD9**

- White, 96-well assay plates

Procedure:

- Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 2×10^4 cells per well in 100 μ L of growth medium. Incubate overnight at 37°C in a humidified, 5% CO₂ incubator.
- Transfection: Co-transfect the cells with the BRD9-NanoLuc® and Histone H3.3-HaloTag® vectors using a suitable transfection reagent according to the manufacturer's protocol. A 1:1 ratio of the two plasmids is recommended as a starting point.
- Incubation: Incubate the transfected cells for 24-48 hours to allow for protein expression.
- Compound Treatment: Prepare serial dilutions of **I-BRD9** in Opti-MEM®. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).
- Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand and NanoBRET™ Nano-Glo® Substrate to the wells, following the manufacturer's instructions.
- Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the donor (NanoLuc®, 460nm) and acceptor (HaloTag® 618, 618nm) emission signals using a plate reader equipped for BRET measurements.
- Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the **I-BRD9** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a biochemical assay to measure the binding of **I-BRD9** to the BRD9 bromodomain.

Materials:

- Recombinant GST-tagged BRD9 protein
- Biotinylated histone H4 peptide (acetylated)
- Europium-labeled anti-GST antibody (Donor)
- Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- **I-BRD9**
- 384-well, low-volume, white plates

Procedure:

- Reagent Preparation: Prepare solutions of GST-BRD9, biotinylated histone peptide, Europium-anti-GST, and Streptavidin-APC in assay buffer at 2x the final desired concentration.
- Compound Plating: Add serial dilutions of **I-BRD9** in assay buffer to the assay plate. Include positive (no inhibitor) and negative (no BRD9) controls.
- Reagent Addition: Add the 2x GST-BRD9 and 2x biotinylated histone peptide solutions to the wells.
- Incubation: Incubate the plate for 30 minutes at room temperature to allow for binding equilibrium.
- Detection Reagent Addition: Add the 2x Europium-anti-GST and 2x Streptavidin-APC solution to all wells.
- Final Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
- Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 340 nm.

- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the **I-BRD9** concentration and fit the data to determine the IC50.

RNA-Seq Analysis of I-BRD9 Treated Cells

This protocol provides a general workflow for analyzing the global gene expression changes induced by **I-BRD9** treatment.

Materials:

- Cell line of interest (e.g., Kasumi-1)
- **I-BRD9**
- Cell culture reagents
- RNA extraction kit (e.g., RNeasy Kit, Qiagen)
- DNase I
- RNA quality assessment tool (e.g., Agilent Bioanalyzer)
- RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
- Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

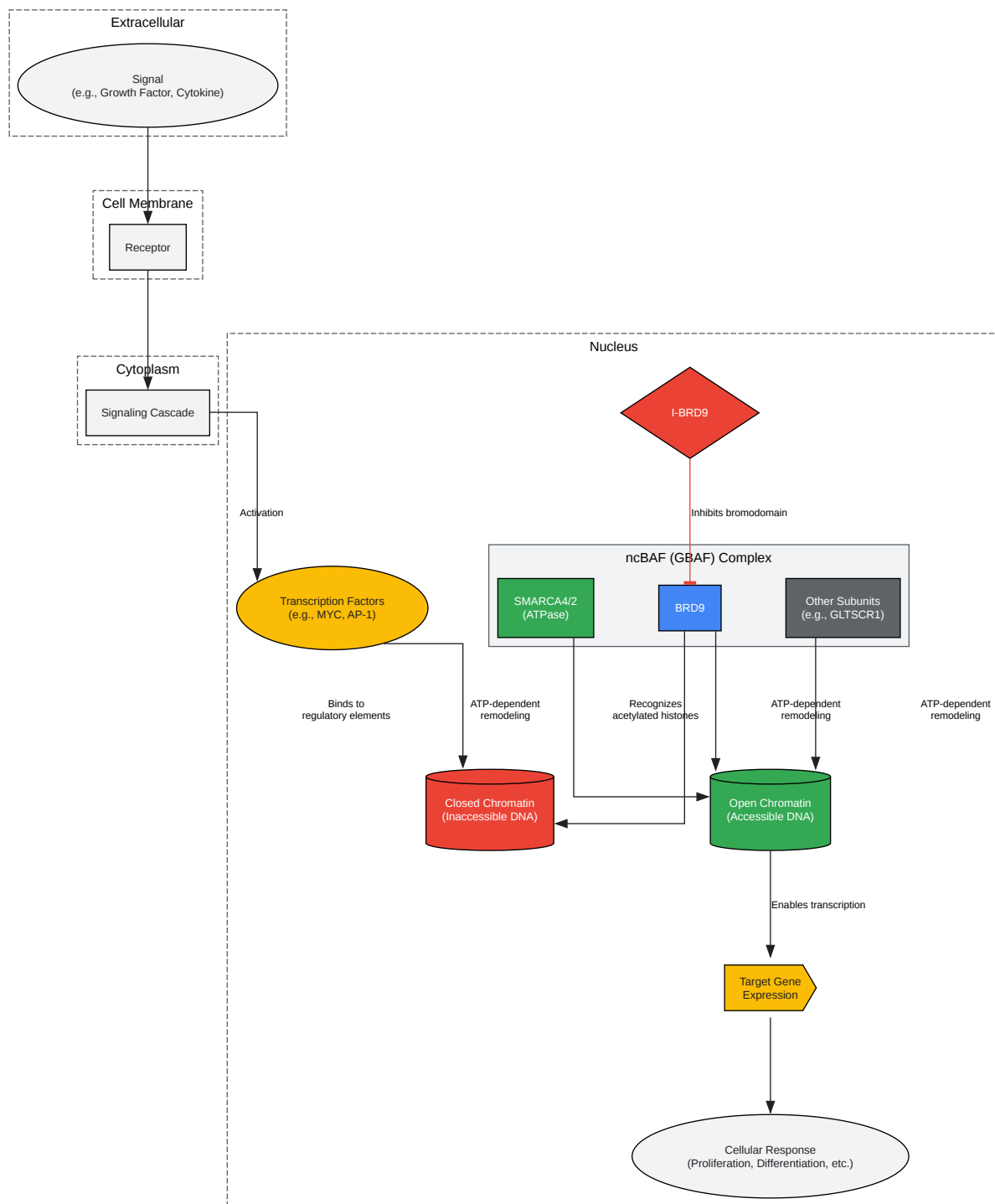
- Cell Treatment: Culture the cells to the desired confluency and treat with **I-BRD9** at the desired concentration and for the specified duration. Include a vehicle-treated control group.
- RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Perform an on-column DNase I digestion to remove any contaminating genomic DNA.
- RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) is crucial for reliable RNA-seq results.
- Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by

fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

- Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.
- Data Analysis:
 - Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
 - Alignment: Align the reads to a reference genome using an aligner such as STAR.
 - Quantification: Count the number of reads mapping to each gene.
 - Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon **I-BRD9** treatment using statistical packages like DESeq2 or edgeR.
 - Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) to identify the biological processes and signaling pathways affected by **I-BRD9**.

Visualizations

SWI/SNF Complex Signaling Pathway



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Caption: The ncBAF complex, containing BRD9, remodels chromatin to regulate gene expression.

Experimental Workflow for I-BRD9 Characterization



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Caption: Workflow for the discovery and characterization of a selective BRD9 inhibitor like I-BRD9.

Logical Relationship of SWI/SNF Subcomplexes

Caption: The three major mammalian SWI/SNF subcomplexes share core subunits but have unique components.

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